3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide
Description
3-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a propanamide side chain and a 4-propoxybenzyl group. Its molecular formula is C₁₉H₂₁N₃O₄S, with a molecular weight of 395.45 g/mol.
Safety protocols for handling emphasize avoiding heat, sparks, and open flames (P210) and ensuring proper storage away from children (P102) . Its synthesis and structural determination likely employ crystallographic tools like SHELX programs, which are widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-propoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-2-10-26-14-5-3-13(4-6-14)12-20-16(23)7-9-22-18(24)17-15(8-11-27-17)21-19(22)25/h3-6,8,11H,2,7,9-10,12H2,1H3,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKWJKYFNPNZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is fungal pathogens in plants. The compound exhibits activity as a fungicide, making it useful in methods for the control of these pathogens.
Biochemical Pathways
Given its fungicidal activity, it can be inferred that the compound likely interferes with essential biochemical pathways in fungal cells, such as cell wall synthesis, protein synthesis, or dna replication.
Pharmacokinetics
As a fungicide applied to plants, it would be expected to have properties that allow it to be absorbed and distributed within the plant tissues, remain stable and active for a sufficient period, and eventually be metabolized or excreted.
Result of Action
The result of the compound’s action is the control of fungal pathogens in plants. By targeting and killing these pathogens, the compound helps to prevent or treat fungal diseases, thereby protecting the health and productivity of the plants.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, pH, and light conditions could affect how well the compound is absorbed, how long it remains active, and how effectively it controls fungal pathogens. .
Biological Activity
The compound 3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H20N4O3S
- Molecular Weight : 372.44 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thienopyrimidine moiety is known for its role in modulating enzymatic pathways involved in inflammation and cancer progression. Specifically, it may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
Biological Activities
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Anti-inflammatory Activity
- Studies have shown that thienopyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have been tested in models such as formalin-induced paw edema and have demonstrated effectiveness comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
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Anticancer Activity
- The compound's structure suggests potential anticancer properties. Thienopyrimidines have been reported to induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with cell survival and proliferation.
- Antimicrobial Activity
Study 1: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of thienopyrimidine derivatives in rat models. The results indicated that these compounds significantly reduced paw edema compared to control groups, with a noted reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Study 2: Anticancer Mechanisms
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values indicated potent cytotoxicity against breast and colon cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Bioactivity: The 4-propoxybenzyl group in the target compound introduces an alkoxy chain, which may improve metabolic stability compared to the bromine-substituted analog .
Solubility and Pharmacokinetics :
- Propoxy derivatives generally exhibit higher lipophilicity (logP ~2.5–3.0) compared to brominated analogs (logP ~2.0–2.5), favoring passive diffusion across cell membranes but risking reduced aqueous solubility .
Synthetic Accessibility :
- The propoxybenzyl-propanamide derivative requires multi-step synthesis involving nucleophilic substitution and amide coupling, while brominated analogs may employ simpler alkylation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
